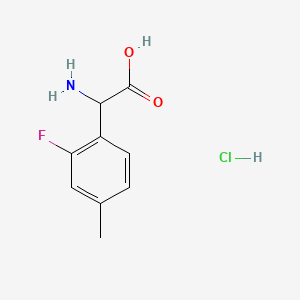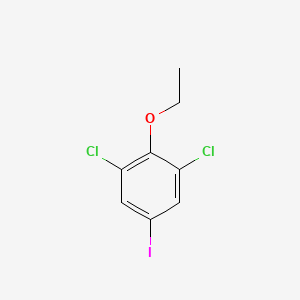
1,3-Dichloro-2-ethoxy-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-ethoxy-5-iodobenzene is an organic compound with the molecular formula C8H7Cl2IO. It is a derivative of benzene, characterized by the presence of chlorine, iodine, and ethoxy groups attached to the benzene ring. This compound is typically a crystalline solid and is used in various chemical synthesis processes .
Preparation Methods
1,3-Dichloro-2-ethoxy-5-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloro-2-iodobenzene with ethyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the use of low-carbon-chain fatty acids as solvents, with diazotization of sodium nitrite dissolved by sulfuric acid, followed by the addition of potassium iodide solution .
Chemical Reactions Analysis
1,3-Dichloro-2-ethoxy-5-iodobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodine group to a hydrogen atom.
Scientific Research Applications
1,3-Dichloro-2-ethoxy-5-iodobenzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-ethoxy-5-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine and iodine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The ethoxy group can undergo oxidation or reduction, further contributing to the compound’s reactivity .
Comparison with Similar Compounds
1,3-Dichloro-2-ethoxy-5-iodobenzene can be compared with other similar compounds, such as:
1,3-Dichloro-5-iodobenzene: This compound lacks the ethoxy group, making it less reactive in certain chemical reactions.
1,3-Dichloro-5-ethoxy-2-iodobenzene: This is a positional isomer of this compound, with the ethoxy group located at a different position on the benzene ring.
The presence of the ethoxy group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7Cl2IO |
|---|---|
Molecular Weight |
316.95 g/mol |
IUPAC Name |
1,3-dichloro-2-ethoxy-5-iodobenzene |
InChI |
InChI=1S/C8H7Cl2IO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 |
InChI Key |
DYHXXQKFIYPPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


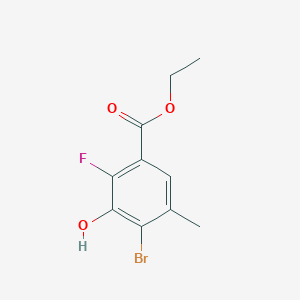
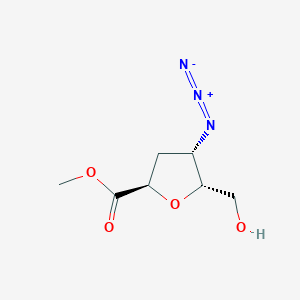
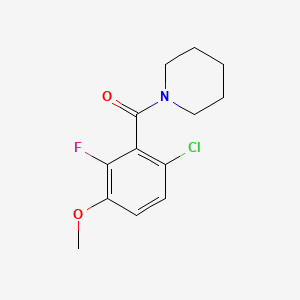
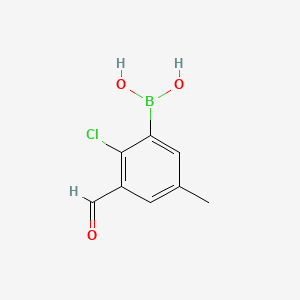

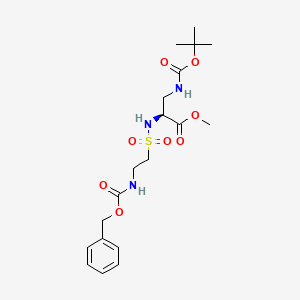
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
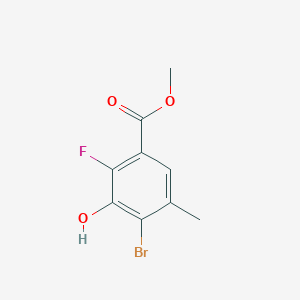
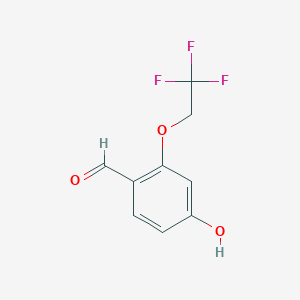
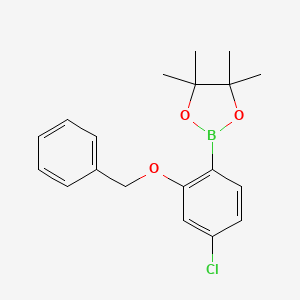
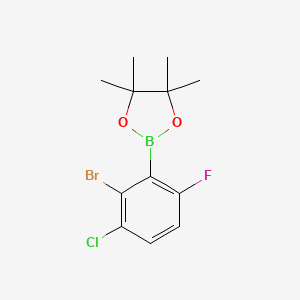
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
